molecular formula C₈H₉N₅ B560646 (Z)-9-Propenyladenine CAS No. 1464851-21-5

(Z)-9-Propenyladenine

Cat. No. B560646
CAS RN: 1464851-21-5
M. Wt: 175.19
InChI Key: ACWCANXGLNLMJB-IHWYPQMZSA-N
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Description

(Z)-Mutagenic Impurity of Tenofovir Disoproxil is a mutagenic impurity in tenofovir disoproxil fumarate. Tenofovir is an antiretroviral drug known as nucleotide analogue reverse transcriptase (NtART) inhibitor, which blocks reverse transcriptase, a crucial virus enzyme in HIV-1 and HBV.

Scientific Research Applications

Metabolic Fate in Tumor Cells

  • Research on the metabolism of 9-beta-D-xylofuranosyladenine (a related compound) in normal and neoplastic mouse tissues showed rapid distribution throughout the tissues and excretion as xylosyl hypoxanthine. This suggests potential applications in cancer research and treatment strategies (Ellis & Lepage, 1966).

DNA Interaction

  • A study on 9-aminoacridine, which is related to (Z)-9-Propenyladenine, revealed its ability to inhibit the B-to-Z isomerization of poly(dA-dT) in certain conditions. This highlights its potential in understanding and manipulating DNA structures (Garriga, Garcia-Quintana, & Manyosa, 1992).

Enzyme Inhibition

  • Studies have shown that derivatives of (Z)-9-Propenyladenine, such as 2,3-methano-m-tyrosines, can inhibit enzymes like L-aromatic amino acid decarboxylase, which plays a role in neurotransmitter synthesis. This may have implications for neurological research and therapies (Ahmad, Phillips, & Stammer, 1992).

Cytotoxicity in Cell Lines

  • Research into the cytotoxicity of 9-beta-D-xylofuranosyladenine in Chinese hamster ovary cells revealed insights into the biochemical mechanisms of cell toxicity. This has potential applications in understanding cellular responses to certain compounds (Harris & Plunkett, 1981).

properties

IUPAC Name

9-[(Z)-prop-1-enyl]purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h2-5H,1H3,(H2,9,10,11)/b3-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWCANXGLNLMJB-IHWYPQMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CN1C=NC2=C(N=CN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\N1C=NC2=C(N=CN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1464851-21-5
Record name 9-(1Z)-1-Propen-1-yl-9H-purin-6-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1464851215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(1Z)-1-Propen-1-yl-9H-purin-6-amine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQV5K3XE3M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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